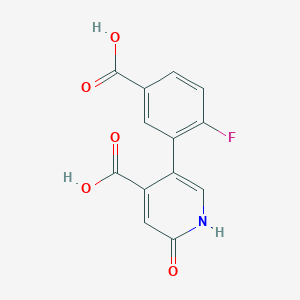
5-(5-Carboxy-2-fluorophenyl)-2-hydroxyisonicotinic acid, 95%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(5-Carboxy-2-fluorophenyl)-2-hydroxyisonicotinic acid (5-CFHIN) is an important compound in the field of chemistry and biochemistry. It is a derivative of nicotinic acid and has a wide range of applications in scientific research. 5-CFHIN is synthesized using a variety of methods, including chemical synthesis, enzymatic synthesis, and biotransformation. This compound has been widely studied for its biochemical and physiological effects, and its potential applications in laboratory experiments.
Applications De Recherche Scientifique
5-(5-Carboxy-2-fluorophenyl)-2-hydroxyisonicotinic acid, 95% has a range of applications in scientific research. It has been used as a substrate for the study of enzymes, such as nitrile hydratase. It has also been used to study the effects of environmental factors, such as pH, on enzyme activity. 5-(5-Carboxy-2-fluorophenyl)-2-hydroxyisonicotinic acid, 95% has also been used as a probe for the study of the structure and function of proteins, such as the nicotinic acid receptor. Furthermore, 5-(5-Carboxy-2-fluorophenyl)-2-hydroxyisonicotinic acid, 95% has been used to study the transport of nicotinic acid across cell membranes.
Mécanisme D'action
The mechanism of action of 5-(5-Carboxy-2-fluorophenyl)-2-hydroxyisonicotinic acid, 95% is not yet fully understood. However, it is believed that 5-(5-Carboxy-2-fluorophenyl)-2-hydroxyisonicotinic acid, 95% is converted to nicotinic acid in the body, which is then transported across cell membranes by a transporter protein. This transporter protein is thought to be the nicotinic acid receptor, which is a G protein-coupled receptor. Once inside the cell, nicotinic acid is thought to activate a variety of cellular processes, such as the production of energy and the regulation of gene expression.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-(5-Carboxy-2-fluorophenyl)-2-hydroxyisonicotinic acid, 95% are not yet fully understood. However, it is believed that 5-(5-Carboxy-2-fluorophenyl)-2-hydroxyisonicotinic acid, 95% is converted to nicotinic acid in the body, which is then transported across cell membranes by a transporter protein. Once inside the cell, nicotinic acid is thought to activate a variety of cellular processes, such as the production of energy and the regulation of gene expression. It is also believed that nicotinic acid has anti-inflammatory and neuroprotective effects.
Avantages Et Limitations Des Expériences En Laboratoire
The main advantage of using 5-(5-Carboxy-2-fluorophenyl)-2-hydroxyisonicotinic acid, 95% in laboratory experiments is that it is a stable compound that can be easily synthesized in high yields. Furthermore, 5-(5-Carboxy-2-fluorophenyl)-2-hydroxyisonicotinic acid, 95% is a good substrate for the study of enzymes, such as nitrile hydratase, and can be used to study the effects of environmental factors, such as pH, on enzyme activity. The main limitation of using 5-(5-Carboxy-2-fluorophenyl)-2-hydroxyisonicotinic acid, 95% in laboratory experiments is that its mechanism of action is not yet fully understood.
Orientations Futures
The future directions for 5-(5-Carboxy-2-fluorophenyl)-2-hydroxyisonicotinic acid, 95% research include further investigation into its mechanism of action, biochemical and physiological effects, and potential applications in laboratory experiments. Additionally, further research is needed to explore the potential therapeutic applications of 5-(5-Carboxy-2-fluorophenyl)-2-hydroxyisonicotinic acid, 95%, such as its potential anti-inflammatory and neuroprotective effects. Finally, further research is needed to explore the potential for 5-(5-Carboxy-2-fluorophenyl)-2-hydroxyisonicotinic acid, 95% to be used as a drug delivery system.
Méthodes De Synthèse
5-(5-Carboxy-2-fluorophenyl)-2-hydroxyisonicotinic acid, 95% can be synthesized using a variety of methods, including chemical synthesis, enzymatic synthesis, and biotransformation. Chemical synthesis involves the reaction of nicotinic acid with a fluorinated phenol, such as 2-fluorophenol. This reaction yields 5-(5-Carboxy-2-fluorophenyl)-2-hydroxyisonicotinic acid, 95% in high yields. Enzymatic synthesis involves the use of enzymes such as nitrile hydratase, which can convert nicotinic acid into 5-(5-Carboxy-2-fluorophenyl)-2-hydroxyisonicotinic acid, 95%. Biotransformation involves the use of microorganisms, such as Escherichia coli, to convert nicotinic acid into 5-(5-Carboxy-2-fluorophenyl)-2-hydroxyisonicotinic acid, 95%.
Propriétés
IUPAC Name |
5-(5-carboxy-2-fluorophenyl)-2-oxo-1H-pyridine-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8FNO5/c14-10-2-1-6(12(17)18)3-7(10)9-5-15-11(16)4-8(9)13(19)20/h1-5H,(H,15,16)(H,17,18)(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPFXAUZHOMVCDJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)O)C2=CNC(=O)C=C2C(=O)O)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8FNO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20687897 |
Source


|
| Record name | 5-(5-Carboxy-2-fluorophenyl)-2-oxo-1,2-dihydropyridine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20687897 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261926-38-8 |
Source


|
| Record name | 5-(5-Carboxy-2-fluorophenyl)-2-oxo-1,2-dihydropyridine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20687897 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














